Cloperastine, also known as cloperastin, is a pharmaceutical compound primarily used as an antitussive (cough suppressant) and antihistamine. Its chemical structure is characterized by the formula CHClNO, with a molecular weight of approximately 329.87 g/mol. Cloperastine was first introduced in Japan in 1972 and later in Italy in 1981. It is marketed under various brand names, including Hustazol and Nitossil, and is available in forms such as cloperastine hydrochloride and cloperastine fendizoate .
The drug exhibits multiple biological activities, including acting as a ligand for the sigma-1 receptor and inhibiting G protein-coupled inwardly rectifying potassium channels (GIRK). These actions contribute to its antitussive effects without significantly affecting the central nervous system or respiratory centers, distinguishing it from other cough suppressants like codeine .
The exact mechanism by which cloperastine suppresses cough is not fully understood, but research suggests it has multiple effects []. Here are some potential mechanisms:
These reactions are typically carried out under controlled conditions to ensure high purity and yield of the final product.
Cloperastine's pharmacological profile includes:
The onset of action is typically within 20-30 minutes after oral administration, with effects lasting for about 3-4 hours .
The synthesis of cloperastine can be summarized in several steps:
Cloperastine shares similarities with several other compounds used for cough suppression and allergy treatment. Here are some notable comparisons:
| Compound | Type | Unique Features |
|---|---|---|
| Codeine | Opioid Antitussive | Narcotic effects; potential for addiction |
| Dextromethorphan | Non-narcotic | Commonly used; may cause dissociative effects |
| Butamirate | Non-narcotic | Less sedative effect; mild bronchodilator |
| Pholcodine | Opioid Antitussive | Similar to codeine but less addictive |
| Levocloperastine | Antitussive | Enantiomer of cloperastine; similar efficacy |
Cloperastine stands out due to its dual action as both an antitussive and antihistamine without significant central nervous system side effects or addiction potential, which is a common concern with many traditional cough suppressants .
The historical development of cloperastine synthesis has evolved through several distinct approaches, with the earliest methods focusing on the sequential construction of the core structural components [1]. The fundamental synthetic strategy involves the formation of the characteristic diphenylmethanol ether linkage connected to a piperidine ring system [2].
The classical synthetic route begins with the preparation of 4-chlorobenzhydrol as the primary intermediate [1] [3]. This compound serves as the crucial starting material for subsequent etherification reactions [6]. The initial synthesis of 4-chlorobenzhydrol was achieved through the reduction of 4-chlorobenzophenone using sodium borohydride in isopropyl alcohol at elevated temperatures of 50-65°C . The reaction conditions required careful temperature control with the mixture maintained at 65°C for 2 hours, followed by distillation of the isopropyl alcohol and treatment with dilute hydrochloric acid .
The historical synthesis pathway proceeds through the formation of an etherification intermediate using 4-chlorobenzhydrol and 2-chloroethanol [1] [5]. This reaction was traditionally catalyzed using concentrated sulfuric acid as the etherification agent [5]. The process required heating to reflux at a controlled rate of 4°C per minute and maintaining reaction conditions for 5 hours [5]. The resulting intermediate, 1-(4-chlorobenzhydryl)oxy-2-chloroethane, represents a critical structural component in the synthetic sequence [1].
The final step in the historical synthesis involves the nucleophilic substitution reaction between the chloroethyl ether intermediate and piperidine [1] [6]. This reaction typically employed potassium carbonate as the base and required heating to temperatures of 100-105°C for 4 hours [11]. The reaction conditions were optimized to ensure complete conversion while minimizing side product formation [11].
Early synthetic approaches utilized resolution methods for obtaining optically active forms of cloperastine [2] [3]. The resolution of racemic 4-chlorobenzhydrol was achieved through the formation of hemisuccinate derivatives with chiral resolving agents such as quinine [2] [3]. The process involved dissolving the racemic 4-chlorobenzhydryl hemisuccinate in acetone and heating to 45-50°C while adding a hot solution of quinine dissolved in acetone-methanol mixture [3] [6]. The resolution yielded enantiomerically pure intermediates with optical purities exceeding 98% enantiomeric excess [3] [6].
| Synthesis Step | Starting Material | Reagent/Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Benzophenone Reduction | 4-Chlorobenzophenone | Sodium Borohydride | 50-65°C, 2h | 76-89 |
| Etherification | 4-Chlorobenzhydrol | Concentrated H₂SO₄ | Reflux, 5h | 89-95 |
| Piperidine Coupling | Chloroethyl Ether | Potassium Carbonate | 100-105°C, 4h | 80-86 |
The historical synthesis routes demonstrated several limitations including the use of harsh reaction conditions, extended reaction times, and moderate overall yields [1] [5]. The traditional methods required multiple purification steps and generated significant amounts of acidic waste streams [5] [11]. These challenges prompted the development of more efficient synthetic approaches in subsequent decades [11] [14].
Contemporary synthetic methodologies for cloperastine production have incorporated advanced catalytic systems to enhance efficiency and selectivity [11] [14]. Modern approaches focus on optimizing the piperidine core functionalization through the development of specialized catalytic protocols [13] [31].
The implementation of sodium hydrogen sulfate as a catalyst represents a significant advancement in the etherification step [11]. This catalytic system operates under milder conditions compared to traditional sulfuric acid methods, with reactions conducted at 95-100°C in toluene solvent [11]. The sodium hydrogen sulfate catalyst demonstrates high catalytic activity while reducing equipment corrosion and minimizing environmental impact [11]. The optimized reaction conditions achieve yields of 94.5% for the etherification step with High Performance Liquid Chromatography purity exceeding 99.0% [11].
Biocatalytic approaches have emerged as promising alternatives for the synthesis of key intermediates [14] [32]. Engineered alcohol dehydrogenases have been developed for the stereoselective reduction of 4-chlorobenzophenone to produce optically active 4-chlorobenzhydrol [14]. The engineered enzyme seq5-D150I demonstrates enhanced catalytic efficiency with a threefold increase in catalytic turnover and reduced Michaelis constant compared to the parent enzyme [14]. The biocatalytic system achieves space-time yields of 150 grams per liter per day for 4-chlorobenzhydrol production with enantiomeric excess values exceeding 99% [14].
Advanced catalytic systems for piperidine functionalization have been developed using rhodium-based catalysts [13] [35]. These catalysts enable selective carbon-hydrogen bond functionalization at specific positions of the piperidine ring [35]. The rhodium catalysts Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ demonstrate excellent diastereoselectivity with ratios exceeding 30:1 and enantioselectivity values ranging from 52-73% [35]. The catalytic protocols operate under mild conditions using dichloromethane as solvent at ambient temperature [35].
Palladium-catalyzed coupling reactions have been integrated into modern synthetic routes for constructing the diphenylmethanol framework [30]. The Suzuki-Miyaura coupling reaction between 4-chlorobenzoyl chloride and phenylboronic acid achieves yields of 89% using tetrakis(triphenylphosphine)palladium as catalyst [30]. The reaction conditions employ potassium carbonate as base in toluene solvent at 80°C [30]. The coupling approach enables efficient formation of 4-chlorobenzophenone, which serves as the precursor for subsequent reduction to 4-chlorobenzhydrol [30].
| Catalytic System | Target Reaction | Catalyst Loading | Yield (%) | Selectivity |
|---|---|---|---|---|
| Sodium Hydrogen Sulfate | Etherification | 32.8 mol% | 94.5 | >99% HPLC purity |
| seq5-D150I ADH | Ketone Reduction | Whole cell | 99 | >99% ee |
| Rh₂(R-TPPTTL)₄ | C-H Functionalization | 0.5 mol% | 65-75 | 52-73% ee |
| Pd(PPh₃)₄ | Suzuki Coupling | 5 mol% | 89 | Complete conversion |
The development of whole-cell biocatalytic systems has provided sustainable alternatives for asymmetric synthesis [32]. Candida zeylanoides P1 has been demonstrated as an effective whole-cell biocatalyst for the enantioselective reduction of 4-chlorobenzophenone [32]. The biocatalytic system operates under mild conditions at pH 6.5 and 30°C, achieving yields of 89% with enantiomeric excess exceeding 99% [32]. The whole-cell approach eliminates the need for enzyme purification and provides natural immobilization of the catalytic system [32].
Modern catalytic approaches have also focused on the optimization of reaction conditions through systematic parameter studies [11] [33]. The influence of temperature, solvent composition, and catalyst concentration has been thoroughly investigated to maximize reaction efficiency [11]. Optimal reaction temperatures for the sodium hydrogen sulfate-catalyzed etherification range from 95-100°C, while temperatures above 115°C result in decreased yields due to side product formation [11].
The implementation of green chemistry principles in cloperastine synthesis has focused on developing environmentally sustainable methods for halogenation and etherification reactions [14] [15]. These innovations address the environmental concerns associated with traditional synthetic approaches while maintaining high efficiency and selectivity [14].
Biocatalytic halogenation represents a significant advancement in green synthetic methodology [15]. Engineered halogenases have been developed for selective halogenation reactions under mild aqueous conditions [15]. These enzyme systems eliminate the need for toxic halogenating reagents and operate at ambient temperature and neutral pH [15]. The biocatalytic approach generates minimal waste products and avoids the formation of hazardous byproducts associated with chemical halogenation methods [15].
The development of cryptic halogenation strategies has provided novel approaches for introducing halogen functionality [15]. These methods involve the temporary installation of halogen atoms followed by their selective removal to facilitate subsequent chemical transformations [15]. The cryptic halogenation approach enables the formation of complex molecular frameworks while minimizing the environmental impact of halogenated waste products [15].
Solvent-free reaction conditions have been implemented for etherification reactions to reduce environmental impact [11]. The sodium hydrogen sulfate-catalyzed etherification can be conducted without organic solvents, relying on the substrate melting point and catalyst activity to promote reaction [11]. Solvent-free conditions eliminate the need for solvent recovery and reduce the generation of volatile organic compound emissions [11].
Green catalytic systems have been developed using recyclable and reusable catalysts [11]. The sodium hydrogen sulfate catalyst can be recovered through simple filtration after reaction completion and reused in subsequent reactions without significant loss of activity [11]. The catalyst recovery process achieves efficiency exceeding 95% while maintaining catalytic performance over multiple reaction cycles [11].
Alternative halogenation methods using environmentally benign reagents have been investigated [17] [19]. The replacement of traditional halogenating agents such as phosphorus tribromide with milder alternatives reduces the toxicity and environmental impact of synthetic processes [17]. Green halogenation methods utilize molecular halogens under controlled conditions to achieve selective functionalization while minimizing waste generation [19].
| Green Chemistry Approach | Traditional Method | Environmental Benefit | Efficiency |
|---|---|---|---|
| Biocatalytic Halogenation | Chemical Halogenation | No toxic reagents | 95-99% selectivity |
| Solvent-free Etherification | Organic solvent systems | Zero VOC emissions | 90-95% yield |
| Recyclable Catalysts | Single-use catalysts | 95% catalyst recovery | Maintained activity |
| Aqueous Reaction Media | Organic solvents | Reduced toxicity | Comparable yields |
The integration of renewable feedstocks into synthetic routes represents another green chemistry innovation [18]. The use of bioethanol-derived intermediates for etherification reactions reduces dependence on petroleum-based starting materials [18]. The bioethanol approach provides a sustainable carbon source while maintaining synthetic efficiency [18].
Water-based reaction systems have been developed to replace organic solvents in key synthetic steps [15] [32]. Aqueous biocatalytic systems for ketone reduction eliminate the need for organic cosolvents while achieving excellent enantioselectivity [32]. The water-based systems reduce fire hazards and eliminate the need for solvent recovery infrastructure [32].
Microwave-assisted synthesis has been implemented to reduce energy consumption and reaction times [18]. Microwave heating enables rapid and uniform heating of reaction mixtures, resulting in shorter reaction times and improved energy efficiency [18]. The microwave approach can reduce reaction times by 50-80% compared to conventional heating methods [18].
Cloperastine functions as a high-affinity ligand at sigma-1 receptors with a binding affinity (Ki) of 20 nanomolar, likely acting as an agonist [2] [3]. Sigma-1 receptors are unique endoplasmic reticulum chaperone proteins that modulate calcium signaling through inositol trisphosphate receptors and regulate various voltage-gated and ligand-gated ion channels [4] [5]. The agonistic activity at sigma-1 receptors appears to contribute significantly to cloperastine's pharmacological effects, particularly in neuronal excitability modulation [4] [5].
The compound demonstrates potent inhibitory effects on G protein-coupled inwardly rectifying potassium channels with an IC50 value of approximately 1.0 micromolar for GIRK1/GIRK2 heteromeric channels [6] [7]. Research has established that cloperastine's GIRK channel blockade occurs through direct channel inhibition rather than through secondary signaling pathways [6] [7]. Electrophysiological studies in human embryonic kidney cells revealed concentration-dependent inhibition with complete channel blockade achieved at higher concentrations [7].
The mechanism of GIRK channel modulation involves interaction with specific amino acid residues in the channel structure. Studies utilizing mutagenesis approaches have identified critical binding determinants within the proximal cytoplasmic amino-terminal regions and pore-forming domains of GIRK channel subunits [8]. Cloperastine's action on GIRK channels produces downstream effects on gamma-aminobutyric acid release enhancement, particularly in synaptic terminals of inhibitory neurons [7].
In methamphetamine-induced hyperactivity models, cloperastine administration resulted in significant reduction of GIRK2 subunit messenger ribonucleic acid upregulation in ventral midbrain regions [6]. The compound's ability to modulate GIRK channel expression at the transcriptional level suggests additional regulatory mechanisms beyond direct channel blockade [6].
Cloperastine exhibits exceptionally high affinity for histamine H1 receptors with a Ki value of 3.8 nanomolar, demonstrating significant selectivity for this receptor subtype [2] [9]. Molecular docking studies have revealed specific amino acid residues crucial for binding interactions, including methionine 183, threonine 184, and isoleucine 187 within the histamine H1 receptor binding site [9] [10]. These residues form hydrogen bonding networks that stabilize the cloperastine-receptor complex [9].
Comparative analysis of binding kinetics indicates that cloperastine forms single hydrogen bonds with the histamine H1 receptor during docking interactions [9]. The compound's binding affinity demonstrates approximately 5.3-fold selectivity for H1 receptors compared to sigma-1 receptors, indicating preferential interaction with histaminergic systems [3]. Structure-activity relationship studies utilizing cloperastine derivatives have identified enhanced binding compounds with predicted binding free energies exceeding -250 kilocalories per mole [9].
The antihistaminergic activity of cloperastine contributes to its bronchodilatory effects and represents a secondary mechanism for its antitussive action [1]. Experimental studies in guinea pig models demonstrated significant antagonism of histamine-induced bronchospasm, with efficacy observed at doses as low as 1 milligram per kilogram [1]. The compound's ability to counteract histamine-induced smooth muscle contractions extends beyond respiratory tissues to include vascular and gastrointestinal smooth muscle preparations [1].
Research utilizing structure-based drug design approaches has identified potential optimization strategies for enhancing H1 receptor selectivity through modification of the piperidine ring system and the diphenylmethoxy moiety [9] [10]. These studies suggest that cyclization of aromatic head groups and constraints on the basic amine functionality could prolong receptor residence time and enhance selectivity [11].
Cloperastine demonstrates moderate anticholinergic activity through interactions with muscarinic acetylcholine receptors, although specific binding affinity values for individual muscarinic receptor subtypes have not been comprehensively characterized [2] [12]. The compound's anticholinergic properties contribute to its therapeutic profile but may also account for certain adverse effects observed in clinical settings [13].
Pharmacological evidence suggests that cloperastine's muscarinic receptor interactions occur through competitive antagonism at multiple receptor subtypes [12] [14]. Studies utilizing radioreceptor binding assays with N-methyl-scopolamine have indicated that cloperastine exhibits binding activity within the moderate affinity range for muscarinic receptors, though precise quantitative data remain limited [12] [14].
The anticholinergic activity manifests functionally through inhibition of acetylcholine-induced responses in various tissue preparations [15] [16]. Electrophysiological studies in superior cervical ganglion preparations have demonstrated that cloperastine can modulate cholinergic synaptic transmission, producing both presynaptic and postsynaptic effects on nicotinic acetylcholine receptor-mediated responses [15].
Comparative analysis with established anticholinergic agents indicates that cloperastine's muscarinic receptor activity is substantially lower than that of classical anticholinergic medications such as atropine or scopolamine [12] [14]. The compound's relatively weak anticholinergic profile contributes to its favorable tolerability compared to agents with more pronounced antimuscarinic effects [13].
Clinical manifestations of cloperastine's anticholinergic activity may include mild sedation and potential effects on gastrointestinal motility, though these effects are generally less pronounced than those observed with first-generation antihistamines possessing stronger anticholinergic properties [1] [13].
Cloperastine and dextromethorphan represent distinct structural classes with fundamentally different primary mechanisms of action, despite both compounds serving as antitussive agents [17] [18]. Dextromethorphan, a morphinan derivative, functions primarily through antagonism of N-methyl-D-aspartate receptors, whereas cloperastine operates through a multi-target approach involving sigma-1 receptors, histamine H1 receptors, and GIRK channels [17] [19].
Pharmacological comparison reveals that cloperastine demonstrates superior clinical efficacy in controlled trials evaluating dry cough suppression [17] [20]. A randomized clinical trial comparing dextromethorphan and levocloperastine (the levorotatory enantiomer of cloperastine) demonstrated significantly greater reduction in cough severity and frequency with levocloperastine treatment [17]. Leicester Cough Questionnaire scores showed statistically significant improvement with levocloperastine compared to dextromethorphan [17].
Structural analysis indicates that cloperastine's piperidine-based structure allows for more flexible receptor interactions compared to dextromethorphan's rigid morphinan framework [22]. The presence of the diphenylmethoxy substituent in cloperastine provides multiple aromatic interaction sites that are absent in dextromethorphan's structure . This structural flexibility contributes to cloperastine's ability to engage multiple receptor systems simultaneously .
Receptor selectivity profiles demonstrate marked differences between the two compounds. While dextromethorphan shows primary activity at N-methyl-D-aspartate receptors with limited secondary targets, cloperastine exhibits a broader pharmacological spectrum encompassing sigma-1 receptors, histamine H1 receptors, GIRK channels, and moderate muscarinic receptor activity [17] [3]. This multi-target engagement potentially provides enhanced therapeutic efficacy through complementary mechanisms [18].
Pharmacokinetic considerations reveal that both compounds undergo extensive hepatic metabolism, though through different enzymatic pathways [23]. Cloperastine demonstrates a plasma half-life of approximately 35 hours, significantly longer than dextromethorphan's elimination half-life [23]. The extended half-life of cloperastine correlates with sustained clinical efficacy and reduced dosing frequency requirements [23].